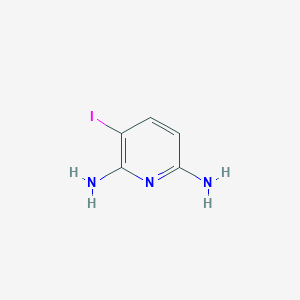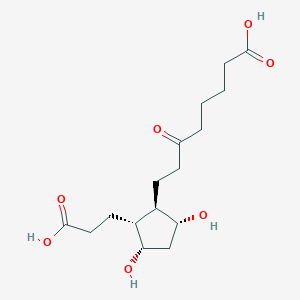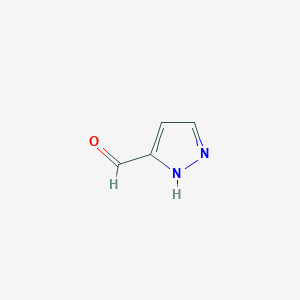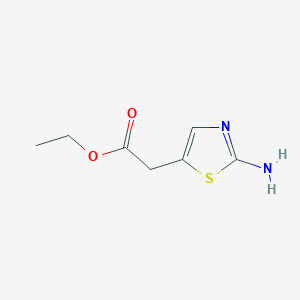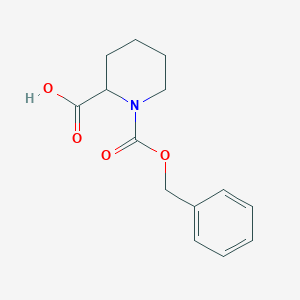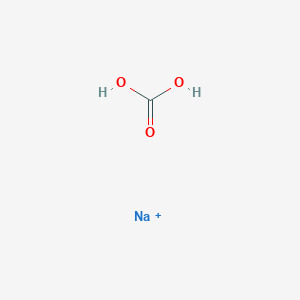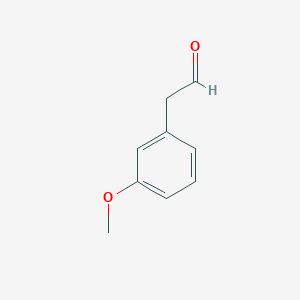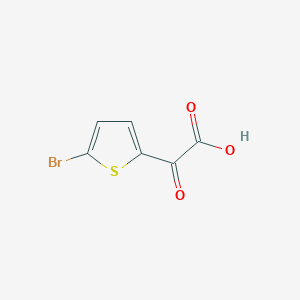
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid
Übersicht
Beschreibung
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is a chemical compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The molecular structure of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is planar with an r.m.s. deviation from planarity of 0.071 Å for all non-hydrogen atoms . Intermolecular Type I centrosymmetric Br Br halogen interactions are present at a distance of 3.582 (1) Å and with a C—Br Br angle of 140.7 (1) .Chemical Reactions Analysis
Thiophene-based analogs, including 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid, have been used in various chemical reactions. For example, they have been involved in Suzuki coupling reactions for the synthesis of benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids .Physical And Chemical Properties Analysis
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is a solid substance with a molecular weight of 221.07 . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . Its density is 1.515±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid: is a valuable precursor in the Suzuki–Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are foundational in organic synthesis. The bromine atom in the compound acts as a good leaving group, facilitating the coupling with organoboron reagents under palladium catalysis .
Synthesis of Thiophene Derivatives
Thiophene derivatives are significant in medicinal chemistry due to their biological activity. The compound can undergo various heterocyclization reactions to form thiophene derivatives, which have applications ranging from anticancer to anti-inflammatory properties .
Organic Semiconductors
The bromothiophene moiety is integral in the development of organic semiconductors. These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .
Corrosion Inhibitors
In industrial chemistry, thiophene compounds serve as corrosion inhibitors. The specific structure of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid could be tailored to enhance its efficacy in protecting metals from corrosion, which is crucial in extending the life of machinery and structures .
Pharmaceutical Applications
The structural framework of thiophene is found in many pharmaceuticals. By modifying 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid , researchers can develop new drugs with improved efficacy and reduced side effects. Its derivatives can act as voltage-gated sodium channel blockers and have anesthetic properties .
Material Science
In material science, the compound’s derivatives can be used to create advanced materials with unique properties, such as increased thermal stability or enhanced electrical conductivity. This has implications for developing new materials for various high-tech applications .
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMOPFHUYOWWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

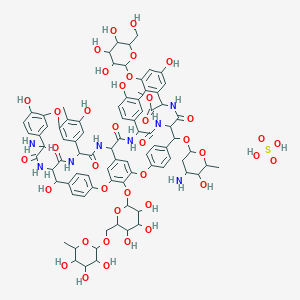
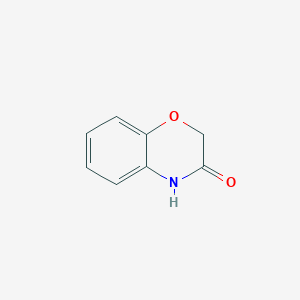
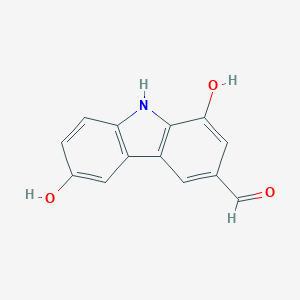
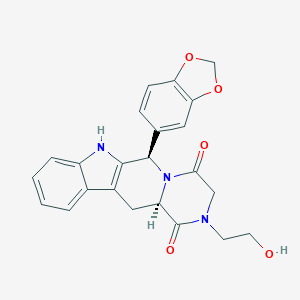
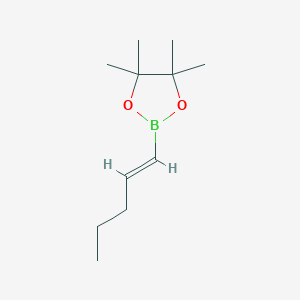
![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)

